molecular formula C10H7ClN4O B12637226 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12637226
M. Wt: 234.64 g/mol
InChI Key: VQGPYLUUAKPVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom and a cyanomethyl group in its structure makes it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with chloroacetonitrile in the presence of a base, followed by cyclization with a suitable carboxylic acid derivative . The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular pathways and targets may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Uniqueness: 6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and cyanomethyl group enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C10H7ClN4O

Molecular Weight

234.64 g/mol

IUPAC Name

6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C10H7ClN4O/c11-7-1-2-9-14-8(6-15(9)5-7)10(16)13-4-3-12/h1-2,5-6H,4H2,(H,13,16)

InChI Key

VQGPYLUUAKPVAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.